Introduction: The Strategic Importance of Halogenated Indoles
Introduction: The Strategic Importance of Halogenated Indoles
An In-depth Technical Guide to 2-Bromo-5-chloro-1H-indole: Structure, Properties, and Applications
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Halogenation of the indole ring is a key strategy employed by medicinal chemists to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The introduction of bromine and chlorine atoms, as seen in 2-Bromo-5-chloro-1H-indole, creates a synthetically versatile building block with distinct electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials.[4][5] This guide provides a comprehensive technical overview of 2-Bromo-5-chloro-1H-indole for researchers, scientists, and professionals in drug development.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of 2-Bromo-5-chloro-1H-indole is fundamental to its application in chemical synthesis.
Chemical Structure
The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. A bromine atom is substituted at the C2 position of the indole ring, and a chlorine atom is at the C5 position.
Caption: Chemical Structure of 2-Bromo-5-chloro-1H-indole.
Physicochemical and Spectroscopic Data
The properties of halogenated indoles are significantly influenced by the nature and position of the halogen substituents. The data presented below provides a summary of the key characteristics of 2-Bromo-5-chloro-1H-indole and related structures.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-5-chloro-1H-indole | - |
| Molecular Formula | C₈H₅BrClN | [6] |
| Molecular Weight | 230.49 g/mol | [6] |
| CAS Number | 168143-77-9 (for 2-Bromo-5-chloro-3-methyl-1H-indole) | [7] |
| Physical State | Solid (predicted) | [8] |
| ¹³C NMR (Predicted) | Shifts influenced by electron-withdrawing halogens. C2 (bonded to Br) and C5 (bonded to Cl) would show significant shifts. | [3][9] |
| ¹H NMR (Predicted) | Aromatic protons will show characteristic splitting patterns and downfield shifts due to the deshielding effects of the halogens. The N-H proton will appear as a broad singlet. | [3][9] |
| IR Spectroscopy (Predicted) | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching, and C=C aromatic ring stretching. | [10] |
Note: Specific experimental data for 2-Bromo-5-chloro-1H-indole is not widely available. The CAS number provided is for a closely related methylated analog. Spectroscopic predictions are based on known effects of similar halogenated indole structures.
PART 2: Synthesis and Reactivity
The synthesis of di-halogenated indoles requires careful strategic planning to achieve the desired regioselectivity.
Synthetic Strategies
The preparation of 2-bromoindoles can be achieved through several methods. A common approach involves the intramolecular cyclization of suitably substituted anilines, such as 2-(gem-dibromovinyl)anilines, which can be promoted by a base like cesium carbonate under transition-metal-free conditions.[11] Another strategy involves the direct halogenation of an indole precursor, though controlling the position of substitution can be challenging.
For a molecule like 2-Bromo-5-chloro-1H-indole, a plausible route could involve starting with a pre-chlorinated aniline and then constructing the indole ring with a bromine at the C2 position.
Representative Synthetic Workflow
The following protocol outlines a general, plausible procedure for the synthesis of a 2-bromoindole derivative, which can be adapted for 2-Bromo-5-chloro-1H-indole.
Caption: General workflow for the synthesis of 2-Bromo-5-chloro-1H-indole.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of the starting material, 2-(gem-dibromovinyl)-4-chloroaniline, in a suitable solvent such as DMF, add cesium carbonate (Cs₂CO₃).
-
Cyclization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Bromo-5-chloro-1H-indole.[11]
Chemical Reactivity and Synthetic Utility
The bromine atom at the C2 position is particularly susceptible to substitution and is a key handle for further molecular elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, alkyl, and acetylenic groups at this position, making it an invaluable tool for building molecular complexity.[12][13]
Caption: Representative Suzuki coupling reaction of 2-Bromo-5-chloro-1H-indole.
PART 3: Applications in Drug Discovery
Halogenated indoles are privileged structures in medicinal chemistry due to their wide range of biological activities.[2] The specific substitution pattern of 2-Bromo-5-chloro-1H-indole makes it a precursor for compounds targeting various diseases.
Derivatives of 5-chloroindole have shown significant promise as anticancer agents, particularly as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[1][3] The presence of the chlorine at C5 can enhance binding affinity and modulate pharmacokinetic properties. The bromine at C2 provides a convenient point for diversification, allowing for the rapid synthesis of libraries of related compounds to explore structure-activity relationships (SAR). This scaffold is therefore highly valuable for developing targeted therapies in oncology and potentially other areas such as infectious diseases and neurodegenerative disorders.[1][2]
PART 4: Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 2-Bromo-5-chloro-1H-indole and its derivatives.
-
Hazard Classification: Based on data for similar compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] Avoid breathing dust, fumes, or vapors.[16]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[14][17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[17] Seek medical attention if irritation persists.
Conclusion
2-Bromo-5-chloro-1H-indole is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its di-halogenated structure offers a unique combination of physicochemical properties and synthetic handles, particularly the reactive bromine at the C2 position, which allows for extensive molecular elaboration through modern cross-coupling chemistry. A firm grasp of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage this versatile scaffold in the creation of novel, high-value molecules.
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